molecular formula C7H9NOS B183763 (2-Cyclopropylthiazol-4-yl)methanol CAS No. 135207-09-9

(2-Cyclopropylthiazol-4-yl)methanol

Cat. No. B183763
CAS RN: 135207-09-9
M. Wt: 155.22 g/mol
InChI Key: VKWKFTDGZIIVGT-UHFFFAOYSA-N
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Description

“(2-Cyclopropylthiazol-4-yl)methanol” is a chemical compound with the molecular formula C7H9NOS . It has a molecular weight of 155.22 g/mol . The IUPAC name for this compound is (2-cyclopropylthiazol-4-yl)methanol .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(2-Cyclopropylthiazol-4-yl)methanol”, focusing on its potential based on the general properties of thiazoles and similar compounds:

Antitumor and Cytotoxic Activity

Thiazoles have been studied for their potential in treating various cancers. A series of thiazole derivatives demonstrated potent effects on human tumor cell lines, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” could be researched for similar applications .

Antimicrobial and Antifungal Properties

Compounds with a thiazole ring have shown effectiveness against bacterial and fungal infections. This indicates that “(2-Cyclopropylthiazol-4-yl)methanol” may serve as a scaffold for developing new antimicrobial and antifungal agents .

Anti-inflammatory and Analgesic Effects

Thiazole derivatives have been associated with reducing inflammation and pain, which could make “(2-Cyclopropylthiazol-4-yl)methanol” a candidate for creating new anti-inflammatory and analgesic drugs .

Neuroprotective Applications

Some thiazoles are known to have neuroprotective effects, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” might be useful in the development of treatments for neurodegenerative diseases .

Antiviral Activity

Thiazole compounds have been explored for their antiviral properties, indicating that “(2-Cyclopropylthiazol-4-yl)methanol” could potentially be used in antiviral drug research .

Diuretic Properties

Thiazoles can act as diuretics, aiding in the removal of excess fluids from the body. This suggests another possible research application for “(2-Cyclopropylthiazol-4-yl)methanol” .

Anticonvulsant Potential

Research has shown that thiazole derivatives can serve as anticonvulsants, which means “(2-Cyclopropylthiazol-4-yl)methanol” might be investigated for use in seizure disorders .

Synthesis and Chemical Analysis

The compound can be used in chemical synthesis routes and analysis, providing a basis for experimental studies and outcomes related to its chemical behavior.

properties

IUPAC Name

(2-cyclopropyl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWKFTDGZIIVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602207
Record name (2-Cyclopropyl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropylthiazol-4-yl)methanol

CAS RN

135207-09-9
Record name (2-Cyclopropyl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of lithium aluminium hydride (0.32 g) and anhydrous ether (40 ml) was added dropwise an anhydrous ether (10 ml) solution of ethyl 2-cyclopropyl-4-thiazolecarboxylate (1.65 g), followed by stirring for one hour at room temperature. To the reaction mixture was added dropwise water (20 ml) under cooling with ice to decompose excess amount of the reducing agent. To the resultant mixture were added ethyl acetate (50 ml) and water (25 ml), followed by extraction with ethyl acetate. The organic layer was washed with water (25 ml) and a saturated aqueous solution of sodium chloride (25 ml), successively, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was subjected to a silica gel chromatography (2.5×30 cm), eluting with ethyl acetate-hexane (2:1). The desired fraction was concentrated to give 2-cyclopropyl-4-hydroxymethyl thiazole (0.94 g) as pale yellow needles. 1H-NMR (CDCl3) δ: 0.98~1.18(4H,m), 2.24~2.39(1H,m), 3.20(1H,bs.), 4.70(2H,d,J=5 Hz), 6.93(1H,s)
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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